

Spectroscopic and Metabolic Profile of 2-Chlorobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzyl alcohol

Cat. No.: B095484

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and metabolic fate of **2-chlorobenzyl alcohol**. The information is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and visual diagrams of key processes.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-chlorobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50	d	1H	Ar-H
7.38	d	1H	Ar-H
7.32-7.21	m	2H	Ar-H
4.79	s	2H	-CH ₂ -
2.27	s	1H	-OH

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Data

Chemical Shift (ppm)	Assignment
138.18	Ar-C (quaternary)
132.72	Ar-C (quaternary)
129.35	Ar-CH
128.83	Ar-CH
128.73	Ar-CH
127.03	Ar-CH
62.80	-CH ₂ -

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H Stretch
~3300 (broad)	O-H Stretch (alcohol)
1600-1585	Aromatic C=C Stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
144	14.0	[M+2] ⁺ (due to ³⁷ Cl isotope)
142	43.3	[M] ⁺ (Molecular Ion, due to ³⁵ Cl isotope)
107	71.8	[M-Cl] ⁺
79	86.7	[C ₆ H ₅ O] ⁺
77	100.0	[C ₆ H ₅] ⁺

Technique: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-chlorobenzyl alcohol** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- The solution was then transferred to a 5 mm NMR tube using a Pasteur pipette.
- A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

- Instrument: Bruker Avance 500 MHz Spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Spectral Width: -2 to 12 ppm
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16

^{13}C NMR Acquisition:

- Instrument: Bruker Avance Spectrometer (at a corresponding ^{13}C frequency)
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Spectral Width: 0 to 220 ppm
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

- A Fourier transform was applied to the Free Induction Decay (FID).
- The resulting spectrum was phase-corrected and a baseline correction was applied.
- The chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation:

A small amount of solid **2-chlorobenzyl alcohol** was placed directly onto the diamond crystal of the ATR accessory.

Acquisition:

- Instrument: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- A background spectrum of the clean, empty ATR crystal was recorded prior to the sample spectrum. The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)

Sample Introduction:

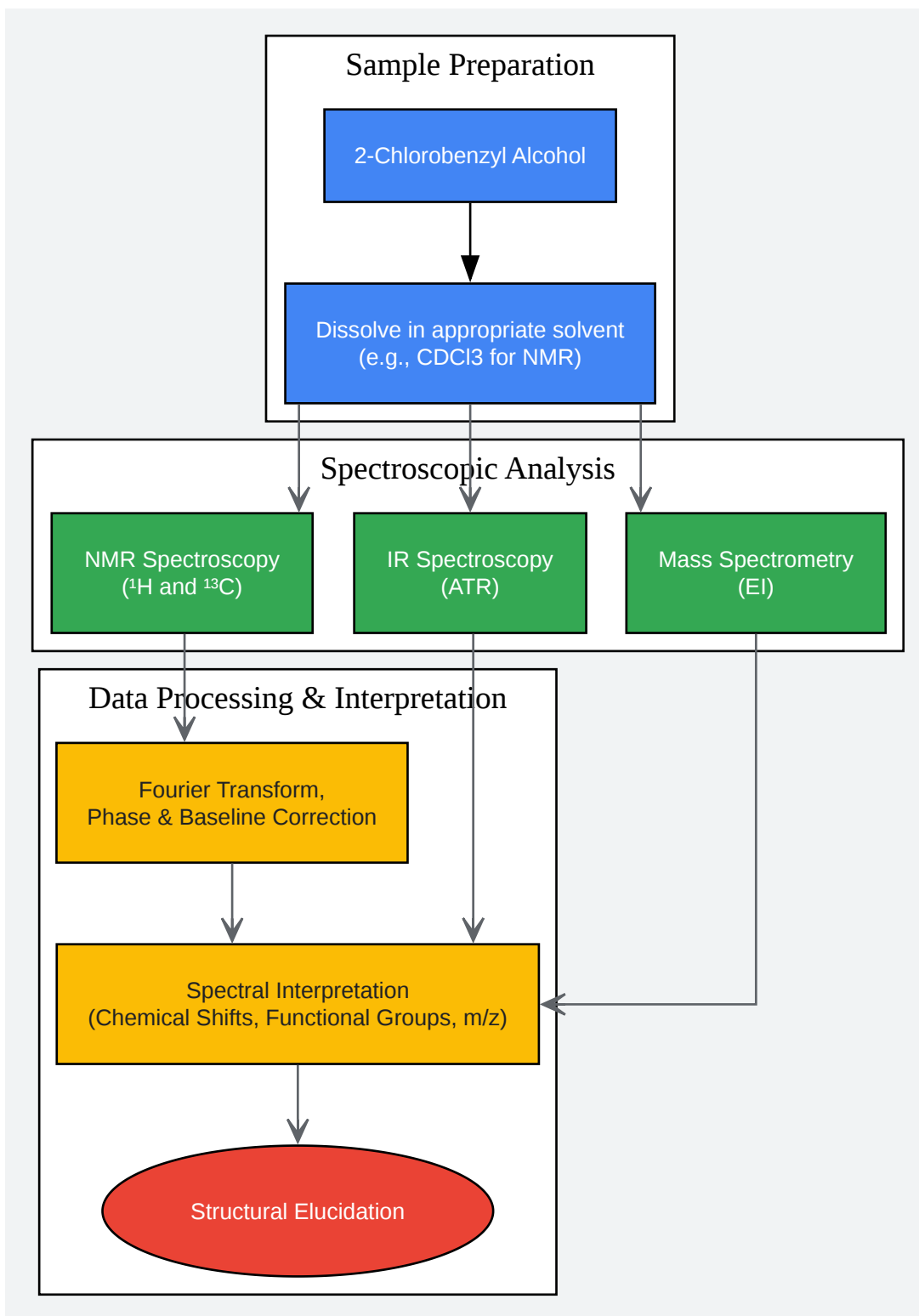
A dilute solution of **2-chlorobenzyl alcohol** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument via a direct insertion probe or gas chromatography inlet.

Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Energy: 70 eV.[\[1\]](#)
- Mass Range: m/z 40-200.
- Source Temperature: 200-250 $^{\circ}\text{C}$.

Visualizations

Spectroscopic Analysis Workflow

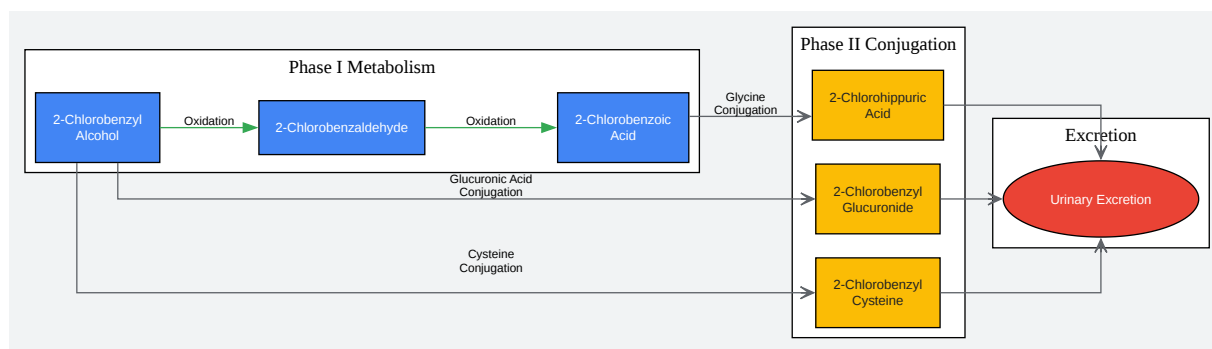


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Caption: A generalized workflow for the spectroscopic analysis of **2-chlorobenzyl alcohol**.

Metabolic Pathway of 2-Chlorobenzyl Alcohol

The metabolism of **2-chlorobenzyl alcohol** in rats has been shown to proceed through several key transformations, leading to various excretable metabolites.



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Caption: Metabolic pathway of **2-chlorobenzyl alcohol** in rats.

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References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
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